1,4-Bis(chloromethyl)benzene

Description

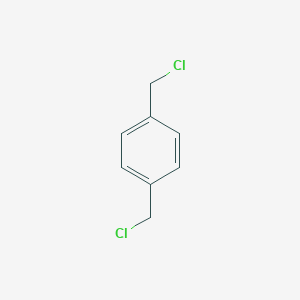

Structure

3D Structure

Properties

IUPAC Name |

1,4-bis(chloromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZHIDJWUJRKHGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25986-98-5 | |

| Record name | Benzene, 1,4-bis(chloromethyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25986-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID7022091 | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Three isomeric compounds. Crystalline solids. (EPA, 1998), Solid; Melting point ranges from 93.6 deg F for m isomer to 131 deg F for o isomer, to 212 deg F for p isomer;[CAMEO] | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Xylylene dichloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7754 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

462 to 466 °F o-Isomer; 482 to 491 °F m-Isomer; 464 to 473 °F p-Isomer (decomposes) (EPA, 1998), 250-255 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.393 at 32 °F o-Isomer; 1.302 at 68 °F m-Isomer; 1.417 at 32 °F p-Isomer (EPA, 1998), 1.202 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

28347-13-9, 623-25-6 | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | α,α′-Dichloro-p-xylene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=623-25-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000623256 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Bis(chloromethyl)benzene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,4-bis(chloromethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha,alpha'-Dichloro-p-xylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7022091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α,α'-dichloro-p-xylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.803 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-BIS(CHLOROMETHYL)BENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/55E5A3M473 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

131 °F o-Isomer; 93.6 °F m-Isomer; 212 °F p-Isomer (EPA, 1998), 34-37 °C | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5242 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | XYLYLENE DICHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6349 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,4-bis(chloromethyl)benzene: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene, also known as α,α'-dichloro-p-xylene or p-xylylene dichloride, is a versatile crystalline organic compound. Its structure, featuring a central benzene (B151609) ring with two reactive chloromethyl groups at the para positions, makes it a valuable bifunctional electrophile in organic synthesis.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key applications, with a particular focus on its relevance to materials science and drug discovery.

Chemical Structure and Identification

The chemical structure of this compound consists of a para-substituted benzene ring. The two chloromethyl (-CH₂Cl) groups are highly reactive, making the molecule an excellent building block for creating larger, more complex structures.

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | α,α'-Dichloro-p-xylene, p-Xylylene dichloride |

| CAS Number | 623-25-6 |

| Molecular Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.06 g/mol |

| InChI Key | ZZHIDJWUJRKHGX-UHFFFAOYSA-N |

Physicochemical and Spectroscopic Properties

This compound is a white to light-yellow crystalline solid at room temperature.[2] Its key physical and spectroscopic data are summarized below for easy reference.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| Appearance | White crystalline solid | [3] |

| Melting Point | 98-101 °C | [4] |

| Boiling Point | 240-255 °C | [2] |

| Density | 1.202 g/cm³ | [2] |

| Solubility | Poorly soluble in water; Soluble in organic solvents like acetone (B3395972) and benzene. | [3] |

Table 2: Spectroscopic Data

| Technique | Key Data |

| ¹H NMR | Aromatic protons (singlet, ~7.3 ppm), Methylene protons (-CH₂Cl, singlet, ~4.6 ppm) |

| ¹³C NMR | Aromatic carbons (~137 ppm, ~129 ppm), Methylene carbon (-CH₂Cl, ~45 ppm) |

| Infrared (IR) | C-H (aromatic) stretch (~3000-3100 cm⁻¹), C-H (aliphatic) stretch (~2850-3000 cm⁻¹), C=C (aromatic) stretch (~1500-1600 cm⁻¹), C-Cl stretch (~600-800 cm⁻¹) |

| Mass Spectrometry (MS) | Molecular ion peak (m/z) at ~174 (with characteristic isotopic pattern for two chlorine atoms), major fragments from loss of Cl (~139 m/z) and CH₂Cl (~125 m/z). |

Synthesis and Experimental Protocols

The most common industrial synthesis of this compound involves the free-radical chlorination of p-xylene (B151628).[5] Modern advancements include solvent-free methods using LED light and ionic liquid catalysts to improve purity and reaction rates.[4][5]

Diagram 1: Synthesis of this compound

Caption: Reaction scheme for the free-radical chlorination of p-xylene.

Experimental Protocol: Laboratory-Scale Synthesis

Objective: To synthesize this compound from p-xylene via free-radical chlorination.

Materials:

-

p-Xylene

-

N-Chlorosuccinimide (NCS)

-

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)

-

Carbon tetrachloride (CCl₄) or other suitable solvent

-

Sodium bicarbonate solution (saturated)

-

Water

-

Anhydrous magnesium sulfate

-

Hexane (B92381) (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-xylene in carbon tetrachloride.

-

Addition of Reagents: Add N-chlorosuccinimide (2.2 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

-

Reaction: Heat the mixture to reflux and irradiate with a UV lamp (or a standard 100W light bulb) to initiate the reaction. Monitor the reaction progress by TLC or GC. The reaction is typically complete within a few hours.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide (B58015) byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution, followed by water.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Recrystallize the resulting crude solid from hot hexane to obtain pure this compound as white crystals.

-

-

Characterization: Confirm the identity and purity of the product using melting point analysis, NMR, and IR spectroscopy.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: Step-by-step workflow for the synthesis and purification process.

Applications in Research and Development

The bifunctional nature of this compound makes it a crucial intermediate in various fields.

Polymer Chemistry

A primary application of this compound is in the synthesis of conductive polymers, most notably poly(p-phenylene vinylene) (PPV).[5] PPV and its derivatives are studied for their applications in organic electronics, such as light-emitting diodes (LEDs) and solar cells. It is also used to create hypercrosslinked polymers with high surface areas and porosity.[1]

Diagram 3: Role in PPV Synthesis (Gilch Route)

Caption: Simplified pathway for PPV synthesis using this compound.

Drug Development and Medicinal Chemistry

This compound serves as an important intermediate for the synthesis of various pharmaceutical compounds.[1] Its rigid aromatic core and reactive handles allow it to be used as a scaffold or linker in the design of new therapeutic agents.

A notable example is in the development of inhibitors for protein-protein interactions (PPIs), which are a promising class of drug targets. Research has shown that disubstituted xylylene derivatives, synthesized from precursors like this compound, can act as small molecule inhibitors of the Keap1-Nrf2 protein-protein interaction.[6][7] This pathway is a critical target for diseases involving oxidative stress and inflammation, such as chronic obstructive pulmonary disorder (COPD) and certain cancers.[6][7]

Furthermore, the p-xylylene scaffold is utilized in creating linkers for advanced drug modalities. For instance, the corresponding diamine derivative, 1,4-bis(aminomethyl)benzene, is employed as a linker in Proteolysis Targeting Chimeras (PROTACs), a novel technology designed to selectively degrade target proteins within cells.[8] The rigid nature of the p-xylylene group helps in maintaining the optimal distance and orientation between the two ends of the PROTAC molecule.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Toxicity: It is harmful if swallowed and may cause respiratory irritation. It is also suspected of causing cancer.

-

Corrosivity: It can cause severe skin burns and eye damage.

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong bases, alcohols, and amines.

Always consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a highly valuable and reactive chemical intermediate. Its well-defined structure and bifunctionality have made it a cornerstone for the synthesis of advanced polymers with applications in organic electronics. For drug development professionals, its rigid scaffold provides a robust platform for creating linkers and designing novel therapeutics, particularly in the expanding field of protein-protein interaction inhibitors. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and development.

References

- 1. This compound|CAS 623-25-6 [benchchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Localized therapeutic release via an amine-functionalized poly-p-xylene microfilm device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

- 6. Discovery of disubstituted xylylene derivatives as small molecule direct inhibitors of Keap1-Nrf2 protein-protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

Section 1: α,α'-Dichloro-p-xylene (CAS 623-25-6)

As requested, this technical guide provides an in-depth overview of the physical and chemical properties of two distinct chemical compounds that were initially inquired about under CAS 623-25-6. It is important to clarify that CAS 623-25-6 correctly identifies α,α'-Dichloro-p-xylene. The compound "Diethyl 1,4-cyclohexanedione-2,5-dicarboxylate" is a separate entity with the CAS number 787-07-5. This guide will address both compounds in separate sections to provide clear and accurate information for researchers, scientists, and drug development professionals.

Synonyms: 1,4-Bis(chloromethyl)benzene, p-Xylylene dichloride

α,α'-Dichloro-p-xylene is an organic compound that serves as a key monomer in the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV), which has applications in optoelectronics.

Physical and Chemical Properties

The physical and chemical properties of α,α'-Dichloro-p-xylene are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂ | [1] |

| Molecular Weight | 175.06 g/mol | [1] |

| Appearance | White to light yellow crystalline solid/powder | [1][2] |

| Melting Point | 98-102 °C | [2] |

| Boiling Point | 254 °C | [1][2] |

| Density | 1.417 g/cm³ | [2] |

| Solubility | Soluble in methanol (B129727) (50 mg/mL), acetone, and methylene (B1212753) chloride. It hydrolyzes in water. | [1] |

| Flash Point | 254 °C | [1] |

| Refractive Index | 1.5544 (estimate) | [1] |

| Stability | Stable at room temperature in closed containers under normal storage and handling conditions. | [2] |

Experimental Protocols

Synthesis of α,α'-Dichloro-p-xylene via Photochemical Chlorination

This protocol describes the synthesis of α,α'-dichloro-p-xylene from p-xylene (B151628) through a photochemical chlorination reaction.

Materials:

-

p-xylene

-

Chlorine gas (Cl₂)

-

Anhydrous solvent (e.g., carbon tetrachloride)

-

UV light source (e.g., mercury vapor lamp)

-

Reaction vessel with a gas inlet, condenser, and stirrer

-

Gas washing bottle with a neutralizing agent (e.g., sodium hydroxide (B78521) solution)

Procedure:

-

Set up the reaction apparatus in a well-ventilated fume hood. The reaction vessel should be equipped with a magnetic stirrer, a gas inlet tube extending below the surface of the reaction mixture, a reflux condenser, and a gas outlet connected to a neutralizing trap.

-

Charge the reaction vessel with p-xylene and the anhydrous solvent.

-

Initiate stirring and begin to irradiate the reaction mixture with the UV light source.

-

Slowly bubble chlorine gas through the stirred solution. The reaction is exothermic, and the rate of chlorine addition should be controlled to maintain a steady reaction temperature. The progress of the reaction can be monitored by observing the color change of the reaction mixture and by analyzing aliquots using gas chromatography (GC).

-

Continue the chlorination until the desired degree of dichlorination is achieved. Over-chlorination can lead to the formation of α,α,α'-trichloro-p-xylene and other byproducts.

-

Once the reaction is complete, stop the chlorine flow and the UV irradiation.

-

Purge the reaction mixture with an inert gas (e.g., nitrogen) to remove any dissolved HCl and unreacted chlorine.

-

The crude product can then be purified by recrystallization.

Purification of α,α'-Dichloro-p-xylene by Recrystallization

Materials:

-

Crude α,α'-dichloro-p-xylene

-

Benzene (B151609) (or another suitable solvent like ethanol)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Buchner funnel and filter flask

-

Filter paper

Procedure:

-

Transfer the crude α,α'-dichloro-p-xylene to an Erlenmeyer flask.

-

Add a minimal amount of benzene to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

-

Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.

-

As the solution cools, crystals of purified α,α'-dichloro-p-xylene will form.

-

To maximize crystal recovery, the flask can be placed in an ice bath after it has reached room temperature.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum to remove any residual solvent.[1]

Signaling Pathways and Logical Relationships

Synthesis of α,α'-Dichloro-p-xylene and its Polymerization to PPV

The following diagram illustrates the synthesis of α,α'-Dichloro-p-xylene from p-xylene and its subsequent use in the synthesis of Poly(p-phenylene vinylene) (PPV) via the Gilch polymerization route.

References

An In-depth Technical Guide to the Reactivity and Stability of α,α'-Dichloro-p-xylene

For Researchers, Scientists, and Drug Development Professionals

December 22, 2025

Abstract

This technical guide provides a comprehensive overview of the reactivity and stability of α,α'-dichloro-p-xylene (CAS 623-25-6), a key bifunctional monomer and intermediate in organic synthesis. The document details its chemical properties, reactivity in nucleophilic substitution reactions, and stability under various conditions. Experimental protocols for key synthetic applications are provided, alongside a discussion of its thermal and photochemical behavior. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize this versatile compound.

Introduction

α,α'-Dichloro-p-xylene, also known as 1,4-bis(chloromethyl)benzene, is a white to light yellow crystalline solid.[1] Its structure, featuring two reactive benzylic chloride moieties, makes it a valuable precursor in the synthesis of a wide range of organic molecules and polymers.[2] It is notably used in the production of poly(p-phenylene vinylene) (PPV), a conductive polymer with applications in light-emitting diodes and other electronic devices.[3] Furthermore, it serves as an intermediate in the synthesis of terephthalaldehyde, various dyes, and pharmaceuticals.[4] Understanding the reactivity and stability of α,α'-dichloro-p-xylene is crucial for its effective and safe use in these applications.

Physicochemical Properties

A summary of the key physicochemical properties of α,α'-dichloro-p-xylene is presented in Table 1.

Table 1: Physicochemical Properties of α,α'-Dichloro-p-xylene

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₈Cl₂ | [1] |

| Molecular Weight | 175.06 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 98-101 °C | [1] |

| Boiling Point | 254 °C | [1] |

| Solubility | Soluble in methanol (B129727) (50 mg/mL), acetone, and benzene (B151609).[1][5] Poorly soluble in water, undergoes hydrolysis.[1][5] | |

| Density | 1.417 g/cm³ | [1] |

Reactivity

The reactivity of α,α'-dichloro-p-xylene is dominated by the two benzylic chloride groups. Benzylic halides are known to be highly reactive towards nucleophilic substitution reactions, proceeding through either an Sₙ1 or Sₙ2 mechanism depending on the reaction conditions and the nucleophile.[6]

Nucleophilic Substitution Reactions

The benzylic carbocation intermediate that can form from α,α'-dichloro-p-xylene is stabilized by resonance with the benzene ring, making Sₙ1 reactions favorable, particularly with weak nucleophiles in polar protic solvents. Strong nucleophiles in polar aprotic solvents tend to favor the Sₙ2 mechanism.[6]

Diagram 1: General Nucleophilic Substitution Pathways

References

A Comprehensive Technical Guide to the Mechanism of Action of 1,4-bis(chloromethyl)benzene in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-bis(chloromethyl)benzene, a versatile difunctional electrophile, serves as a critical building block in a multitude of organic transformations. Its utility stems from the two reactive benzylic chloride moieties, which readily participate in nucleophilic substitution reactions. This technical guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on nucleophilic substitution, Friedel-Crafts alkylation, and its applications in polymer synthesis. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to offer a comprehensive resource for researchers in organic synthesis, materials science, and drug development.

Core Reactivity: Nucleophilic Substitution

The primary mode of action of this compound involves nucleophilic substitution at the benzylic carbons. The reactivity of these benzylic halides is significantly enhanced compared to simple alkyl halides due to the ability of the adjacent benzene (B151609) ring to stabilize the transition states of both SN1 and SN2 reactions.[1]

SN2 Mechanism

In the presence of strong, unhindered nucleophiles, this compound predominantly undergoes a bimolecular nucleophilic substitution (SN2) reaction. This is a single-step concerted mechanism where the nucleophile attacks the electrophilic carbon atom at the same time as the chloride leaving group departs.[1]

Diagram 1: SN2 Mechanism

Caption: Concerted SN2 reaction pathway for this compound.

SN1 Mechanism

With weak nucleophiles or under solvolytic conditions, the reaction can proceed through a unimolecular nucleophilic substitution (SN1) mechanism. This two-step process involves the initial slow departure of the chloride ion to form a resonance-stabilized benzylic carbocation. This intermediate is then rapidly attacked by the nucleophile. The presence of the second chloromethyl group, being electron-withdrawing, has a slight destabilizing inductive effect on the carbocation, making the SN1 pathway for this compound slightly slower than that of benzyl (B1604629) chloride itself.[1]

Diagram 2: SN1 Mechanism

Caption: Stepwise SN1 reaction pathway involving a carbocation intermediate.

Applications in Key Organic Reactions

The dual reactivity of this compound makes it an excellent substrate for a variety of synthetic transformations, enabling the construction of complex molecular architectures.

Williamson Ether Synthesis

This compound can be readily employed in the Williamson ether synthesis to form bis-ethers. The reaction typically proceeds via an SN2 mechanism where an alkoxide or phenoxide acts as the nucleophile.

Experimental Protocol: Synthesis of 1,4-bis(methoxymethyl)benzene

-

Alkoxide Formation: In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium metal (2.2 eq.) in anhydrous methanol (B129727) (excess) with stirring until all the sodium has reacted to form sodium methoxide (B1231860).

-

Reaction: To the cooled sodium methoxide solution, add a solution of this compound (1.0 eq.) in anhydrous methanol dropwise at 0 °C.

-

Reflux: After the addition is complete, warm the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

-

Work-up: Cool the mixture to room temperature and carefully quench with water. Remove the methanol under reduced pressure.

-

Extraction: Extract the aqueous residue with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford 1,4-bis(methoxymethyl)benzene.

| Reactant | Nucleophile | Product | Yield (%) | Reference |

| This compound | Sodium Methoxide | 1,4-bis(methoxymethyl)benzene | >85 | [General procedure adapted from Williamson Ether Synthesis protocols] |

| This compound | Sodium Phenoxide | 1,4-bis(phenoxymethyl)benzene | >80 | [General procedure adapted from Williamson Ether Synthesis protocols] |

Friedel-Crafts Alkylation

As a benzylic halide, this compound can act as an electrophile in Friedel-Crafts alkylation reactions, reacting with aromatic compounds in the presence of a Lewis acid catalyst to form diarylmethane derivatives. The reaction proceeds through the formation of a benzylic carbocation, which then undergoes electrophilic aromatic substitution.

Experimental Protocol: Friedel-Crafts Di-alkylation of Benzene

-

Catalyst Suspension: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous aluminum chloride (2.2 eq.) in an excess of dry benzene under an inert atmosphere.

-

Addition of Electrophile: Add a solution of this compound (1.0 eq.) in dry benzene dropwise to the stirred suspension at 0-5 °C.

-

Reaction: After the addition, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux for 2-4 hours.

-

Quenching: Cool the reaction mixture in an ice bath and quench by the slow addition of ice-cold water, followed by dilute hydrochloric acid.

-

Work-up: Separate the organic layer, and extract the aqueous layer with benzene. Combine the organic layers, wash with water, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

| Electrophile | Arene | Product | Yield (%) | Reference |

| This compound | Benzene | 1,4-Dibenzylbenzene | 70-80 | [General procedure adapted from Friedel-Crafts Alkylation protocols][2][3] |

| This compound | Toluene | 1,4-bis(4-methylbenzyl)benzene | 65-75 | [General procedure adapted from Friedel-Crafts Alkylation protocols][2][3] |

Diagram 3: Friedel-Crafts Alkylation Workflow

Caption: A typical experimental workflow for Friedel-Crafts alkylation.

Role in Polymer Chemistry

This compound is a key monomer in the synthesis of various polymers, including poly(p-phenylene vinylene) (PPV) and hyperbranched polyesters. It also serves as an effective cross-linking agent.

Synthesis of Poly(p-phenylene vinylene) (PPV)

In the Gilch polymerization route to PPV, this compound derivatives are treated with a strong base to generate a quinodimethane intermediate, which then polymerizes.

Cross-linking Agent

The two chloromethyl groups can react with nucleophilic sites on different polymer chains, forming covalent bonds and creating a cross-linked network. This enhances the mechanical strength and thermal stability of the polymer.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.37 (s, 4H, Ar-H), 4.58 (s, 4H, -CH₂Cl) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 137.9 (Ar-C), 129.2 (Ar-CH), 45.9 (-CH₂Cl) |

| IR (KBr, cm⁻¹) | 3030 (Ar-H stretch), 2960 (C-H stretch), 1510, 1420 (Ar C=C stretch), 1265 (CH₂ wag), 820 (p-disubstituted bend), 680 (C-Cl stretch) |

| Mass Spec. (EI, m/z) | 174 (M⁺), 139 ([M-Cl]⁺), 104 ([M-2Cl]⁺), 89, 77 |

Conclusion

This compound is a fundamentally important and highly versatile reagent in organic synthesis. Its reactivity is dominated by nucleophilic substitution at the benzylic positions, proceeding through either SN1 or SN2 pathways depending on the reaction conditions. This predictable reactivity allows for its widespread use in the synthesis of a diverse range of molecules, from simple ethers and diarylmethanes to complex polymers and cross-linked materials. A thorough understanding of its mechanism of action is crucial for the rational design of synthetic routes and the development of novel materials and pharmaceuticals.

References

Solubility Profile of 1,4-bis(chloromethyl)benzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,4-bis(chloromethyl)benzene in common laboratory solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this document focuses on qualitative solubility characteristics and provides detailed experimental protocols for determining precise solubility in a laboratory setting.

Core Compound Information

This compound is a solid aromatic organic compound with the chemical formula C₈H₈Cl₂. It is also known by several synonyms, including α,α'-dichloro-p-xylene and p-xylylene dichloride. At room temperature, it typically appears as a white crystalline solid.[1] This compound serves as a versatile precursor in the synthesis of various more complex molecules and polymers.

Qualitative Solubility Summary

Based on available data, this compound exhibits solubility behavior characteristic of a relatively nonpolar aromatic compound. Its solubility is primarily dictated by the polarity of the solvent.

Key Solubility Characteristics:

-

Water: Poorly soluble in water due to its hydrophobic nature and inability to form strong hydrogen bonds with polar water molecules.[1]

-

Organic Solvents: Generally soluble in common organic solvents, particularly those with lower polarity.[1] This includes solvents like acetone (B3395972) and benzene.[1]

-

Temperature Effects: The solubility of this compound in organic solvents is expected to increase with a rise in temperature.[1]

The following table summarizes the qualitative solubility of this compound in a range of common laboratory solvents.

| Solvent Family | Solvent | Qualitative Solubility |

| Polar Aprotic | Acetone | Generally Soluble[1] |

| Dimethylformamide (DMF) | Likely Soluble | |

| Dimethyl Sulfoxide (DMSO) | Likely Soluble | |

| Polar Protic | Water | Poorly Soluble[1] |

| Methanol | Likely Soluble | |

| Ethanol | Likely Soluble | |

| Nonpolar Aromatic | Benzene | Generally Soluble[1] |

| Toluene | Likely Soluble | |

| Chlorinated | Dichloromethane | Likely Soluble |

| Chloroform | Likely Soluble | |

| Ethers | Diethyl Ether | Likely Soluble |

| Esters | Ethyl Acetate | Likely Soluble |

| Alkanes | Hexane | Sparingly Soluble to Insoluble |

Note: "Likely Soluble" and "Sparingly Soluble to Insoluble" are estimations based on the principle of "like dissolves like" and the known qualitative data. Experimental verification is required for precise determination.

Experimental Protocols for Solubility Determination

For researchers requiring precise quantitative solubility data, the following experimental protocols can be employed. These methods range from simple qualitative assessments to more rigorous quantitative determinations.

Qualitative Solubility Assessment

This method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.

Materials:

-

This compound

-

A selection of common laboratory solvents (as listed in the table above)

-

Small test tubes (e.g., 13x100 mm)

-

Vortex mixer

-

Spatula

-

Graduated cylinder or micropipettes

Procedure:

-

Add approximately 25 mg of this compound to a small, clean, and dry test tube.

-

Add 0.5 mL of the chosen solvent to the test tube.

-

Vigorously agitate the mixture using a vortex mixer for 30-60 seconds.

-

Visually inspect the solution against a contrasting background.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble, the temperature of the mixture can be gradually increased in a water bath to observe if solubility increases with temperature.

-

Record the observations for each solvent.

Quantitative Solubility Determination: Shake-Flask Method

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a solvent at a controlled temperature.

Materials:

-

This compound

-

Chosen solvent of interest

-

Scintillation vials or small flasks with screw caps

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis

Procedure:

-

Add an excess amount of this compound to a pre-weighed scintillation vial or flask. The presence of undissolved solid at the end of the experiment is crucial.

-

Record the exact weight of the added solid.

-

Add a known volume or weight of the selected solvent to the vial.

-

Securely cap the vial and place it in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours), with continuous agitation to ensure thorough mixing.

-

After equilibration, cease agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the concentration of this compound in the diluted solution using a validated HPLC or GC method.

-

Back-calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL, g/100 mL, or mol/L.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of a solid organic compound like this compound.

Caption: Workflow for solubility determination.

References

Spectroscopic Data for 1,4-bis(chloromethyl)benzene: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 1,4-bis(chloromethyl)benzene, a key reagent and intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide includes structured data tables, detailed experimental protocols, and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | Singlet | 4H | Aromatic (Ar-H) |

| ~4.57 | Singlet | 4H | Methylene (CH₂-Cl) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~137.5 | Aromatic (Quaternary C) |

| ~129.0 | Aromatic (CH) |

| ~46.0 | Methylene (CH₂-Cl) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium | C-H stretch (aromatic and alkyl) |

| ~1615 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | CH₂ bend (scissoring) |

| ~1265 | Strong | C-H wag (out-of-plane) |

| ~820 | Strong | p-disubstituted benzene (B151609) C-H bend |

| ~730 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 174/176/178 | Moderate | [M]⁺ (Molecular ion with Cl isotopes) |

| 139/141 | High | [M-Cl]⁺ |

| 104 | High | [M-2Cl]⁺ or [C₈H₈]⁺ |

| 89 | Moderate | [C₇H₅]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

Detailed methodologies for obtaining the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation:

-

Approximately 10-20 mg of this compound is accurately weighed and placed in a clean, dry vial.

-

The solid is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The resulting solution is transferred into a 5 mm NMR tube.

-

A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (δ 0.00 ppm).

-

The NMR tube is capped, cleaned, and carefully inserted into the NMR spectrometer.

¹H NMR Spectroscopy Parameters:

-

Instrument: 400 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Pulse Width: 45°

-

Acquisition Time: 3-4 s

-

Spectral Width: 0-10 ppm

¹³C NMR Spectroscopy Parameters:

-

Instrument: 100 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Decoupling: Proton broadband decoupling

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Pulse Width: 30°

-

Acquisition Time: 1-2 s

-

Spectral Width: 0-200 ppm

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

-

A small amount (1-2 mg) of finely ground this compound is mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.[1]

-

The mixture is thoroughly ground to a fine, homogeneous powder.

-

The powder is then transferred to a pellet die.

-

Pressure is applied using a hydraulic press to form a transparent or translucent pellet.[1]

-

The KBr pellet is placed in the sample holder of the FTIR spectrometer.[1]

FTIR Spectroscopy Parameters:

-

Instrument: Fourier Transform Infrared Spectrometer

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 32

-

Background: A background spectrum of the empty sample compartment is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (GC-MS)

Sample Preparation:

-

A dilute solution of this compound is prepared by dissolving approximately 1 mg of the compound in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or hexane.[2]

-

The solution is filtered if any particulate matter is present.

-

The sample is then injected into the Gas Chromatography-Mass Spectrometry (GC-MS) system.[3]

GC-MS Parameters:

-

Gas Chromatograph:

-

Column: DB-5ms (or equivalent non-polar capillary column)

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-500

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

Thermodynamic Properties of p-Xylylene Dichloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of p-xylylene dichloride (1,4-bis(chloromethyl)benzene). The information is compiled from various scientific sources to serve as a valuable resource for professionals in research, development, and drug discovery. This document presents available quantitative data in structured tables, details relevant experimental methodologies, and includes diagrams to illustrate key processes.

Core Thermodynamic and Physical Properties

p-Xylylene dichloride is a solid organic compound with the chemical formula C₈H₈Cl₂. It is a key monomer in the synthesis of various polymers, most notably poly(p-phenylene vinylene) (PPV), which is utilized in chemical vapor deposition (CVD) processes.[1] An understanding of its thermodynamic properties is crucial for optimizing reaction conditions and ensuring process safety and efficiency.

Physical Properties

A summary of the key physical properties of p-xylylene dichloride is presented in Table 1. These values have been compiled from various chemical databases and literature sources.

Table 1: Physical Properties of p-Xylylene Dichloride

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈Cl₂ | [2][3] |

| Molecular Weight | 175.06 g/mol | [3][4] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 98-101 °C (371.15-374.15 K) | [1] |

| Boiling Point | 254 °C (527.15 K) | [1] |

| Density | 1.417 g/cm³ | [1] |

| Vapor Pressure | 0.541 Pa at 25 °C (298.15 K) | [1] |

Thermodynamic Properties

The available experimental thermodynamic data for p-xylylene dichloride is limited. Table 2 summarizes the known enthalpy of fusion.

Table 2: Enthalpy of Fusion of p-Xylylene Dichloride

| Property | Value | Temperature (K) | Source(s) |

| Enthalpy of Fusion (ΔfusH) | 23.97 kJ/mol | 373.2 | [5] |

Experimental Protocols for Thermodynamic Property Determination

Accurate determination of thermodynamic properties requires precise experimental techniques. The following sections describe the general methodologies for measuring key thermodynamic parameters.

Enthalpy of Formation: Bomb Calorimetry

The standard enthalpy of formation of a solid organic compound containing chlorine, such as p-xylylene dichloride, can be determined using bomb calorimetry. This technique measures the heat of combustion at constant volume.

Experimental Workflow: Bomb Calorimetry

References

A Guide to the Historical Synthesis of 1,4-Bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene, also known as α,α′-dichloro-p-xylene, is a crucial bifunctional aromatic compound. Its two reactive chloromethyl groups make it a versatile building block in organic synthesis, particularly in the preparation of polymers, resins, and various fine chemicals.[1][2] This technical guide provides an in-depth overview of the core historical methods for the synthesis of this compound, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathways.

Core Synthesis Methodologies

The primary and most historically significant method for the synthesis of this compound is the chloromethylation of p-xylene (B151628). This electrophilic aromatic substitution reaction introduces a chloromethyl group onto the benzene (B151609) ring. Another, though less direct, approach involves the free-radical chlorination of p-xylene.

Chloromethylation of p-Xylene

The chloromethylation of p-xylene is the most common and historically significant route to this compound. This reaction typically involves the use of formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of a Lewis acid catalyst.

One of the earliest and most well-known variations of this reaction is the Blanc-Quelet reaction , which more broadly describes the chloromethylation of aromatic compounds.[3][4][5] The reaction proceeds via an electrophilic attack on the aromatic ring by a protonated formaldehyde species.[5]

Several catalytic systems have been developed over the years to improve the efficiency and yield of the chloromethylation of p-xylene.

-

Zinc Chloride (ZnCl₂): Zinc chloride is a traditional and widely used Lewis acid catalyst for this reaction.[4][6] It enhances the electrophilicity of the formaldehyde, facilitating the attack by the aromatic ring.

-

Ionic Liquids: More modern approaches have utilized ionic liquids as catalysts, which can offer advantages such as higher conversion rates, faster reaction times, and solvent-free conditions.[7][8]

-

Strong Acids: Strong protic acids like sulfuric acid and phosphoric acid have also been employed as catalysts.[9][10]

Free-Radical Chlorination of p-Xylene

An alternative approach to functionalizing p-xylene is through free-radical chlorination. This method, however, typically leads to the formation of 1,4-bis(trichloromethyl)benzene, where all benzylic hydrogens are substituted by chlorine.[11][12] This compound can then be a precursor to other derivatives but is not a direct synthesis of this compound. The reaction is usually initiated by UV light.[11]

Quantitative Data Summary

The following table summarizes key quantitative data from various historical synthesis methods for this compound and related reactions.

| Method/Catalyst | Starting Material | Reagents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Reference |

| Chloromethylation | |||||||

| ZnCl₂/HCl | p-Xylene | Paraformaldehyde, HCl, ZnCl₂ | 90-100 | 1-3 | - | - | [13] |

| ZnCl₂/HCl | o-Xylene | - | - | - | 74 | - | [6] |

| ZnCl₂/HCl | p-Xylene | - | - | - | 71 | - | [6] |

| Ionic Liquid/LED Light | p-Xylene | Chlorine, 1-dodecyl-3-methylimidazolium (B1224283) hexafluorophosphate (B91526) | 115 | 6 | - | >99 | [7] |

| Ionic Liquid/LED Light | p-Xylene | Chlorine, 1-butyl-2,3-dimethylimidazolium hexafluorophosphate | 120 | 3 | - | >99 | [7] |

| Free-Radical Chlorination | |||||||

| Photochemical | p-Xylene | Chlorine, UV light | 55-85 | - | - | - | [14] |

Experimental Protocols

Chloromethylation of p-Xylene using Zinc Chloride and HCl (Blanc-Quelet Reaction)

This protocol is a representative example of the classic Blanc-Quelet chloromethylation.

Materials:

-

p-Xylene

-

Paraformaldehyde

-

Concentrated Hydrochloric Acid

-

Zinc Chloride (anhydrous)

-

Ice

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a gas inlet tube, combine p-xylene, paraformaldehyde, and anhydrous zinc chloride.

-

Cool the flask in an ice bath and begin to bubble anhydrous hydrogen chloride gas through the mixture with vigorous stirring.

-

After the initial exothermic reaction subsides, remove the ice bath and continue stirring at room temperature until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture over crushed ice and extract the product with dichloromethane.

-

Wash the organic layer with water, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or distillation.

Synthesis of this compound using an Ionic Liquid Catalyst and LED Light

This protocol is based on a more modern, solvent-free approach.[7]

Materials:

-

p-Xylene

-

Chlorine gas

-

1-dodecyl-3-methylimidazolium hexafluorophosphate (ionic liquid catalyst)

-

LED light source

Procedure:

-

In a reaction vessel equipped with a gas inlet, a stirrer, and a condenser, charge p-xylene and the ionic liquid catalyst.[7]

-

Irradiate the mixture with an LED light source and begin to introduce chlorine gas at a controlled rate.[7]

-

Maintain the reaction temperature at 110-120°C for 3-10 hours.[7]

-

Upon completion, the reaction mixture is cooled, and the crude this compound is separated.[7]

-

The crude product is then purified by vacuum rectification to yield the final product with a purity of ≥99%.[7]

Synthesis Pathways

The following diagram illustrates the primary historical synthesis pathways for this compound.

Caption: Primary synthesis routes to this compound.

Conclusion

The synthesis of this compound has evolved from classic electrophilic aromatic substitution reactions, such as the Blanc-Quelet reaction, to more modern and efficient methods utilizing advanced catalytic systems. For researchers and professionals in drug development and materials science, a thorough understanding of these historical and contemporary synthetic routes is essential for the effective utilization of this versatile chemical intermediate. The choice of method will depend on factors such as desired purity, scale, and available resources.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. α,α′-Dichloro-p-xylene - this compound [sigmaaldrich.com]

- 3. Quelet reaction - Wikipedia [en.wikipedia.org]

- 4. Blanc Chloromethylation Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 5. Blanc chloromethylation - Wikipedia [en.wikipedia.org]

- 6. CN101774880A - Method for catalytic reaction of chloromethylation of aromatic cyclic compound - Google Patents [patents.google.com]

- 7. CN105384595A - 1, 4-bis(chloromethyl)benzene synthesis technology - Google Patents [patents.google.com]

- 8. This compound|CAS 623-25-6 [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. nbinno.com [nbinno.com]

- 12. 1,4-Bis(trichloromethyl)benzene - Wikipedia [en.wikipedia.org]

- 13. US2964573A - Dichloromethylation of xylenes - Google Patents [patents.google.com]

- 14. CN104447188A - Preparation method for bis(trichloromethyl)benzene and bis(chloroformyl)benzene - Google Patents [patents.google.com]

In-Depth Technical Guide: Toxicological Profile and Safety Data for 1,4-Bis(chloromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Bis(chloromethyl)benzene (CAS No. 623-25-6), also known as α,α'-dichloro-p-xylene, is a reactive aromatic organic compound.[1][2] Its structure, featuring a benzene (B151609) ring substituted with two chloromethyl groups at the para position, makes it a valuable intermediate in the synthesis of various polymers, resins, and other specialty chemicals.[3] The high reactivity of the chloromethyl groups, which are susceptible to nucleophilic substitution, is key to its utility in organic synthesis.[4] However, this reactivity also underlies its toxicological properties, necessitating a thorough understanding of its safety profile for proper handling and risk assessment in research and industrial settings.[3]

This technical guide provides a comprehensive overview of the toxicological profile of this compound, presenting available quantitative data, detailing experimental methodologies for key toxicological endpoints, and outlining the current understanding of its mechanism of action.

Toxicological Profile

The toxicological profile of this compound is characterized by its potential for acute toxicity upon inhalation and ingestion, severe irritation to skin and eyes, and its classification as a suspected human carcinogen.

Acute Toxicity

This compound is classified as harmful if swallowed and fatal if inhaled.[5]

Table 1: Acute Toxicity Data

| Endpoint | Route | Species | Value | Classification | Reference |

| LD50 | Oral | Rat | No specific data available for 1,4-isomer. For 1,2-isomer: 2263 mg/kg. | Category 4 (Harmful if swallowed) | [6] |

| LC50 | Inhalation | Rat | No specific data available. | Category 2 (Fatal if inhaled) | [5] |

| LD50 | Dermal | - | No data available | - |

Note: The oral LD50 value is for the related compound 1,2-bis(chloromethyl)benzene (B189654) and should be interpreted with caution for the 1,4-isomer.

Skin Corrosion and Irritation

This compound is classified as causing severe skin burns and eye damage.[5] It is a corrosive substance that can cause significant tissue damage upon contact.

Eye Irritation

Direct contact with this compound can cause serious eye damage.[5]

Skin Sensitization

This compound is also known to be a skin sensitizer, meaning it can elicit an allergic reaction following skin contact.[5]

Chronic Toxicity

Carcinogenicity

This compound is suspected of causing cancer (Carcinogenicity Category 2).[5] However, the International Agency for Research on Cancer (IARC) has evaluated the related compound, 1,4-bis(chloromethoxymethyl)benzene, and classified it as Group 3: "Not classifiable as to its carcinogenicity to humans," based on limited evidence in experimental animals and no data in humans.[7][8][9] It is crucial to note the distinction between these two compounds when assessing carcinogenic risk.

Genotoxicity

There is a lack of publicly available data on the genotoxicity of this compound from standardized tests such as the Ames test or in vivo micronucleus assays.

Reproductive and Developmental Toxicity

Specific studies on the reproductive and developmental toxicity of this compound are not currently available.

Mechanism of Action and Signaling Pathways

The primary mechanism of toxicity for this compound is attributed to the high reactivity of its two chloromethyl groups. These groups can readily undergo nucleophilic substitution reactions with biological macromolecules such as DNA, proteins, and other cellular components.[4] This alkylating activity can lead to cellular damage, disruption of normal cellular processes, and potentially trigger pathways leading to inflammation, cell death, and carcinogenesis.

The specific signaling pathways affected by this compound have not been extensively elucidated. However, based on its chemical nature as an alkylating agent, it is plausible that it could activate stress-response pathways, such as those involving p53, and interfere with DNA repair mechanisms. Further research is required to delineate the precise molecular pathways involved in its toxicity.

Caption: Postulated mechanism of toxicity for this compound.

Experimental Protocols

The toxicological evaluation of chemical substances like this compound typically follows standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). These protocols are designed to ensure data quality, reproducibility, and international acceptance.

Acute Oral Toxicity (Following OECD Guideline 401)

-

Principle: To determine the median lethal dose (LD50) following a single oral administration of the substance.

-

Test Animals: Typically young adult rats.

-

Procedure:

-

Animals are fasted prior to dosing.

-

A single dose of this compound, dissolved or suspended in a suitable vehicle, is administered by gavage.

-

Multiple dose levels are used with a set number of animals per group.

-

Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

A post-mortem examination is performed on all animals.

-

The LD50 is calculated using appropriate statistical methods.

-

Acute Inhalation Toxicity (Following OECD Guideline 403)

-

Principle: To determine the median lethal concentration (LC50) following a single, continuous inhalation exposure.

-

Test Animals: Typically young adult rats.

-

Procedure:

-

Animals are placed in inhalation chambers.

-

They are exposed to an aerosol or vapor of this compound for a fixed period (usually 4 hours).

-

Several concentration levels are tested.

-

Animals are observed for mortality and signs of toxicity during and after exposure for at least 14 days.

-

Necropsies are performed on all animals.

-

The LC50 is calculated.

-

Skin Corrosion/Irritation (Following OECD Guideline 404)

-

Principle: To assess the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

-

Test Animals: Typically albino rabbits.

-

Procedure:

-

A small area of the animal's skin is shaved.

-

A measured amount of this compound is applied to the skin under a semi-occlusive patch for a set duration (e.g., 4 hours).

-

The patch is removed, and the skin is cleaned.

-

The skin reaction (erythema and edema) is scored at specific time points (e.g., 1, 24, 48, and 72 hours) after patch removal.

-

The reversibility of the effects is observed for up to 14 days.

-

Caption: General experimental workflow for in vivo toxicity testing.

Carcinogenicity Studies (Following OECD Guideline 451)

-

Principle: To observe test animals for a major portion of their lifespan for the development of neoplastic lesions during or after exposure to the substance.

-

Test Animals: Typically rats and mice.

-

Procedure:

-

The substance is administered daily to several groups of animals at different dose levels for a long duration (e.g., 18-24 months).

-

A control group receives the vehicle only.

-

Animals are monitored daily for clinical signs and palpable masses.

-

Body weight and food consumption are recorded regularly.

-

At the end of the study, a full necropsy is performed, and a comprehensive set of tissues is collected for histopathological examination.

-

The incidence and type of tumors are statistically analyzed.

-

Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

-

Principle: To detect gene mutations induced by the test substance using amino-acid requiring strains of Salmonella typhimurium and Escherichia coli.

-

Procedure:

-

Tester strains are exposed to various concentrations of this compound, both with and without an exogenous metabolic activation system (S9 mix).

-

The bacteria are plated on a minimal medium agar.

-

After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted.

-

A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

-

Safety and Handling

Given its toxicological profile, strict safety precautions are mandatory when handling this compound.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Chemical safety goggles and a face shield are essential.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes should be worn.

-

Respiratory Protection: If there is a risk of inhalation, a NIOSH-approved respirator with an appropriate cartridge should be used.

-

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.

Conclusion

References

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the electrophilic aromatic substitution (EAS) of benzene (B151609), a cornerstone of organic synthesis with profound implications in medicinal chemistry and materials science. We will delve into the core principles of this reaction, explore its various classes, and provide detailed experimental protocols for key transformations.

The Core Mechanism: A Dance of Electrons

Electrophilic aromatic substitution is the characteristic reaction of benzene and its derivatives, allowing for the functionalization of the aromatic ring while preserving its inherent stability.[1] The reaction proceeds via a two-step mechanism:

-

Formation of the Sigma Complex (Arenium Ion): The reaction is initiated by the attack of a potent electrophile (E⁺) on the electron-rich π system of the benzene ring. This step is typically the slow, rate-determining step as it transiently disrupts the aromaticity of the ring.[2] The result is the formation of a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[1]

-

Restoration of Aromaticity: In the second, rapid step, a base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the stable aromatic system and yielding the substituted benzene product.[2]

The overall transformation involves the substitution of a hydrogen atom on the benzene ring with an electrophile.

General mechanism of electrophilic aromatic substitution.

Classes of Electrophilic Aromatic Substitution

The versatility of electrophilic aromatic substitution lies in the wide array of electrophiles that can be employed, leading to a diverse range of functionalized aromatic compounds.

Halogenation

Halogenation introduces a halogen atom (Cl, Br) onto the benzene ring. This reaction typically requires a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃), to polarize the halogen molecule and generate a more potent electrophile.[1]

Halogenation of Benzene.

Nitration

Nitration involves the introduction of a nitro group (-NO₂) onto the benzene ring. This is achieved by treating benzene with a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).[3][4]

Nitration of Benzene.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) to the aromatic ring. This reaction is typically carried out using fuming sulfuric acid, which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid.[1][4] The electrophile in this reaction is SO₃. A key feature of sulfonation is its reversibility.[4]

Sulfonation of Benzene.

Friedel-Crafts Reactions

Discovered by Charles Friedel and James Crafts, these reactions are pivotal for forming new carbon-carbon bonds to an aromatic ring.

This reaction involves the attachment of an alkyl group to the benzene ring using an alkyl halide and a Lewis acid catalyst, such as AlCl₃.[4] A significant limitation of this reaction is the propensity for the intermediate carbocation to undergo rearrangement to a more stable carbocation.[5]

In this reaction, an acyl group is introduced to the benzene ring using an acyl halide or anhydride (B1165640) with a Lewis acid catalyst.[6] The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[6] The product, an aryl ketone, is deactivated towards further substitution, preventing polyacylation.[7]

Friedel-Crafts Reactions.

Substituent Effects on Reactivity and Regioselectivity

When an electrophilic aromatic substitution is performed on a monosubstituted benzene, the existing substituent influences both the rate of the reaction and the position of the incoming electrophile.